2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride
Description
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride (CAS: 99940-86-0) is a bicyclic proline analog featuring a rigid norbornane-like scaffold. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol . The compound is synthesized via a multi-step process:
- Step 1: Aza-Diels-Alder cycloaddition to form a cycloadduct, followed by reduction to yield intermediates such as amino esters (e.g., compound 2 in and ) .
- Step 2: Alkaline hydrolysis of the amino ester to produce the free carboxylic acid (compound 4 in ) .
- Step 3: Salt formation with hydrochloric acid to improve stability and solubility .
This compound is widely used in asymmetric synthesis, peptidomimetics, and enzyme inhibition studies due to its conformational rigidity and stereochemical control . For example, it has been incorporated into analogs of tumor growth factor TGFα and inhibitors of prolyl endopeptidase .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKAJPOKLIRLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607983 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-02-0 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic structure.
Functional Group Modification:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Recent studies have highlighted the potential of 2-azabicyclo[2.2.1]heptane derivatives as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes. For instance, compounds containing this bicyclic structure have been synthesized and evaluated for their ability to inhibit DPP-4, showing promising results in lowering blood glucose levels through enhanced incretin activity .
Kidney Function Improvement
Research has indicated that derivatives of 3-carboxy-2-azabicyclo[2.2.1]heptane exhibit pharmacodynamic activities beneficial for kidney function improvement. These compounds have demonstrated diuretic and natriuretic effects in animal models, suggesting their potential utility in treating conditions related to renal function .
Synthetic Pathways
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often involves palladium-catalyzed reactions, which allow for the construction of oxygenated forms of these compounds. This method provides a versatile platform for developing a library of functionalized bicyclic structures that can be tailored for specific biological activities .
Fluorination Effects
The introduction of fluorine atoms into the 2-azabicyclo structure has been shown to alter the compound's physical properties and metabolic stability, enhancing its interaction with biological macromolecules. This modification can lead to improved efficacy and specificity in drug action, making fluorinated derivatives valuable in pharmaceutical research .
Neuropharmacology
Compounds derived from 2-azabicyclo[2.2.1]heptane have been investigated for their neuropharmacological properties, particularly as potential agents for treating neurological disorders due to their ability to interact with neurotransmitter systems . The structural rigidity provided by the bicyclic framework is hypothesized to contribute to their binding affinity and selectivity.
Development of Novel Therapeutics
The unique structural characteristics of 2-azabicyclo[2.2.1]heptane make it an attractive scaffold for designing novel therapeutics targeting various diseases, including metabolic disorders and neurological conditions. Ongoing research aims to explore these applications further through structure-activity relationship (SAR) studies that elucidate how modifications affect biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Research Findings
Enantioselective Synthesis : Improved methods by Tararov et al. (2002) achieved >99% enantiomeric excess via optimized hydrolysis conditions .
Peptidomimetics : The compound’s rigidity enhances proteolytic stability in peptide-based inhibitors (e.g., prolyl endopeptidase inhibitors) .
Biological Activity
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride, is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound is increasingly recognized for its biological activity, particularly in the context of drug development and neuropharmacology.
- IUPAC Name : (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- Molecular Formula : C₇H₁₁ClN₁O₂
- Molecular Weight : 177.63 g/mol
- CAS Number : 448949-65-3
The biological activity of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is primarily attributed to its interactions with various receptors in the central nervous system (CNS). It has been shown to act as an agonist at orexin receptors, which play a crucial role in regulating arousal, wakefulness, and appetite. This interaction suggests potential applications in treating sleep disorders and obesity.
1. Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to other known CNS-active compounds enhances its potential as a scaffold for developing new therapeutic agents targeting neurological conditions.
2. Drug Development
The compound serves as a versatile building block in the synthesis of various pharmacologically active molecules. Its unique bicyclic structure allows for modifications that can lead to enhanced efficacy and selectivity against specific biological targets.
3. Peptide Synthesis
It is utilized in the preparation of peptide derivatives, which are crucial for creating biologically active compounds for therapeutic applications, particularly in oncology and infectious diseases.
Study on Hepatitis C Inhibition
A notable study explored the use of derivatives of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid as inhibitors of the hepatitis C virus (HCV) NS3/NS4A serine protease. The findings demonstrated that specific modifications to the bicyclic structure could yield potent antiviral agents, highlighting its potential in treating viral infections .
Research on Central Nervous System Disorders
Another research effort focused on the compound's ability to modulate orexin receptor activity, suggesting its utility in addressing disorders such as narcolepsy and obesity . The study provided insights into how structural variations could enhance receptor binding affinity and selectivity.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Applications |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Agonist for orexin receptors | CNS disorders, drug development |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane | Intermediate for synthesizing pyrrolo derivatives | Pharmaceuticals, agrochemicals |
| 3-Azabicyclo[3.1.1]heptane | Potential bioisostere for drug design | Organic synthesis |
Q & A
Q. What are the common synthetic routes for preparing 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives?
The synthesis of bicyclic scaffolds like 2-azabicyclo[2.2.1]heptane derivatives often employs palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method allows efficient construction of the bicyclic core with broad substrate compatibility. Post-functionalization steps (e.g., sulfonamide introduction) can diversify the library for structure-activity studies .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation typically combines NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the InChI key GYLMCBOAXJVARF-NTSWFWBYSA-N (derived from related analogs) confirms stereochemical assignments. Computational tools like DFT simulations may validate experimental data .
Q. What purification methods are recommended for isolating this hydrochloride salt?
Standard purification involves reversed-phase column chromatography (C18 silica) with gradients of water/acetonitrile or methanol. Lyophilization is preferred for isolating the hydrochloride salt due to its hygroscopic nature. Purity is confirmed via HPLC (>95% by UV detection at 254 nm) .
Q. How should researchers handle stability challenges during storage?
Store the compound at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the bicyclic scaffold. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways. Use desiccants in storage vials to mitigate hygroscopicity .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic core impact biological activity?
The endo/exo configuration of the azabicyclo scaffold critically influences binding to enzymatic targets like Cathepsin C. Stereoselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) and molecular docking studies are used to correlate stereochemistry with inhibitory potency .
Q. What mechanisms underlie its role as a Cathepsin C inhibitor?
The compound’s bicyclic structure mimics the transition state of dipeptidyl peptidase I (Cathepsin C) substrates. Kinetic assays (e.g., fluorogenic substrate hydrolysis) and X-ray co-crystallography reveal competitive inhibition by blocking the enzyme’s active site .
Q. How can contradictory data on antiproliferative activity be resolved?
Discrepancies in reported IC₅₀ values (e.g., cisplatin-like activity vs. inactivity) may arise from cell line specificity or assay conditions. Standardize protocols using MTT/WST-1 assays across multiple cell lines (e.g., HeLa, MCF-7) and validate via clonogenic survival assays .
Q. What computational strategies optimize derivatization for targeted drug design?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations predict binding affinities of derivatives. For example, introducing sulfonamide groups enhances solubility and target engagement, as shown in QSAR models .
Q. How is the compound functionalized to build a library of bridged aza-bicyclic structures?
Post-synthetic modifications include:
Q. What analytical techniques validate its role in enzyme inhibition studies?
- Surface plasmon resonance (SPR): Measures real-time binding kinetics to Cathepsin C.
- Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography: Resolves inhibitor-enzyme complexes at atomic resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
